molecular formula C12H12F3NO2 B8592783 3-oxo-N-(3-(trifluoromethyl)benzyl)butanamide

3-oxo-N-(3-(trifluoromethyl)benzyl)butanamide

Cat. No. B8592783
M. Wt: 259.22 g/mol
InChI Key: CHOLATABIDAABF-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

3-(Trifluoromethyl)benzylamine (2.0 ml, 13.95 mmol) was mixed with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (2.0 ml, 15.12 mmol), The mixture was stirred at 150° C. for 2 hours followed by 60 hours at 50° C. The reaction was cooled, diluted with EtOAc (50 ml), washed with 1M HCl (40 ml), NaHCO3 (2*40 ml, sat aq), dried over MgSO4 and evaporated. The crude product was purified by precipitation from toluene/pet.ether to give 2.57 g (71%) of 3-oxo-N-(3-(trifluoromethyl)benzyl)butanamide as pale solids.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7].CC1(C)[O:19][C:18](=O)[CH:17]=[C:16]([CH3:21])[O:15]1>CCOC(C)=O>[O:15]=[C:16]([CH3:21])[CH2:17][C:18]([NH:7][CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C=1C=C(CN)C=CC1)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 60 hours at 50° C
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with 1M HCl (40 ml), NaHCO3 (2*40 ml, sat aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by precipitation from toluene/pet

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CC(=O)NCC1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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